2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane is an organic compound characterized by the presence of an epoxide ring, a chloromethyl group, and a prop-2-en-1-yl group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane typically involves the reaction of allyl chloride with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to epoxidize the double bond in allyl chloride, resulting in the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of diols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane involves its ability to react with nucleophiles due to the presence of the epoxide ring and the chloromethyl group. These functional groups make the compound highly reactive, allowing it to form covalent bonds with various molecular targets. The pathways involved include nucleophilic attack on the epoxide ring and substitution reactions at the chloromethyl group.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-3-(prop-2-en-1-yl)oxirane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-3-(but-2-en-1-yl)oxirane: Similar structure but with a but-2-en-1-yl group instead of a prop-2-en-1-yl group.
Uniqueness
2-(Chloromethyl)-3-(prop-2-en-1-yl)oxirane is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
51903-22-1 |
---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
2-(chloromethyl)-3-prop-2-enyloxirane |
InChI |
InChI=1S/C6H9ClO/c1-2-3-5-6(4-7)8-5/h2,5-6H,1,3-4H2 |
InChI Key |
WQBBANVRKFCQBB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(O1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.